molecular formula C17H16O2 B14392780 2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester CAS No. 89329-18-0

2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester

Cat. No.: B14392780
CAS No.: 89329-18-0
M. Wt: 252.31 g/mol
InChI Key: CBMLMMPGEQXBRF-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester is an organic compound with the molecular formula C17H16O2. This compound is a derivative of cinnamic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,4-dimethylphenyl group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester typically involves the esterification of cinnamic acid with 2,4-dimethylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of acid chlorides, where cinnamoyl chloride reacts with 2,4-dimethylphenol in the presence of a base such as pyridine. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-phenyl-2-propenoic acid.

    Reduction: Formation of 3-phenyl-2-propenol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release cinnamic acid, which is known to inhibit certain enzymes and pathways. The phenyl ring can also participate in various biochemical interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: The parent compound, known for its antimicrobial and antioxidant properties.

    2-Propenoic acid, 3-phenyl-, pentyl ester: Another ester derivative with similar chemical properties.

    2-Propenoic acid, 3-phenyl-, 1-ethenyl-1,5-dimethyl-4-hexenyl ester: A structurally related compound with different ester groups.

Uniqueness

2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

89329-18-0

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

(2,4-dimethylphenyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C17H16O2/c1-13-8-10-16(14(2)12-13)19-17(18)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

CBMLMMPGEQXBRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)C

Origin of Product

United States

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